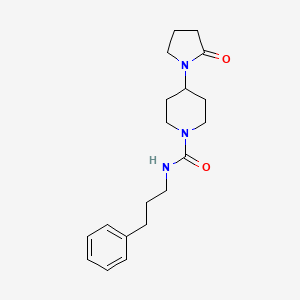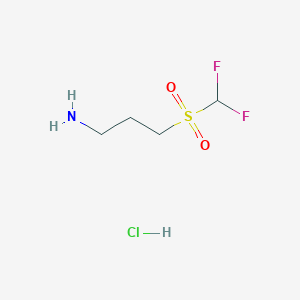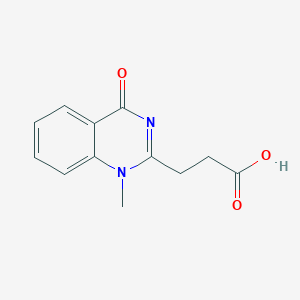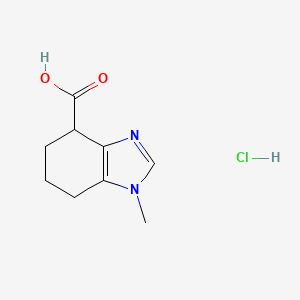![molecular formula C23H17IN2OS B2521532 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide CAS No. 438034-49-2](/img/structure/B2521532.png)
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide" is a derivative of the thiazole and acetamide families, which have been extensively studied for their potential biological activities. Thiazole derivatives are known for their anticancer properties, as seen in the synthesis of a new class of bioactive molecules belonging to the N-(4-(3-aminophenyl)(thiazol-2-yl)acetamide family, which showed high in vitro potency against cancer cell lines . Similarly, N-phenylacetamide derivatives containing arylthiazole moieties have been synthesized and evaluated for their antibacterial activities, demonstrating promising results .
Synthesis Analysis
The synthesis of thiazole derivatives often involves amidation reactions, as seen in the creation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives using EDC and HOBt in acetonitrile solvent at room temperature . Another approach is the reaction of aminobenzoic acid with aminothiophenol in polyphosphoric acid using microwave irradiation to prepare the 2-(4-aminophenyl)benzothiazole structure, which is then acetylated and further reacted with heterocyclic derivatives to obtain final compounds with potential antitumor activity .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed through various spectroscopic methods such as 1H NMR, IR, and MS, as well as single crystal X-ray data . The structure of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was characterized using FT-IR, UV–Vis, NMR, and X-ray diffraction techniques, revealing a monoclinic space group with specific unit cell dimensions .
Chemical Reactions Analysis
Thiazole derivatives can act as electrophilic building blocks, as seen in the synthesis of thiazolo[3,2-a]pyrimidinone products, where 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide were used . The reactivity of these compounds can be influenced by the presence of different substituents on the phenyl ring, which affects their cytotoxic activity against various cancer cell lines .
Physical and Chemical Properties Analysis
The physical properties of thiazole derivatives, such as melting points, are determined during synthesis and are important for characterizing these compounds . The chemical properties, including charge transfer interactions with DNA bases, electrophilic nature, and thermodynamic properties, can be studied using computational methods like density functional theory (DFT) . The intermolecular interactions and the nature of the contacts can be analyzed through Hirshfeld surface analysis .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have synthesized various derivatives of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide, employing techniques such as reactions of chloroacetamide with substituted phenols, amidification reactions, and multistep synthesis involving chloroacetyl chloride and aminothiazole derivatives. These processes have been characterized using advanced spectroscopic methods (IR, NMR, Mass spectroscopy) to confirm the structure and purity of the synthesized compounds (Kumar, Mishra, 2020); (Camurlu, Guven, 2015).
Biological Activities and Potential Therapeutic Uses
The derivatives have been evaluated for a range of biological activities, including anti-inflammatory, analgesic, anticancer, anti-Candida, antioxidant, anti-hypertensive, and antimicrobial effects. Specific derivatives demonstrated promising inhibitory activities against various cancer cell lines, significant analgesic response, and considerable anti-Candida activity, indicating their potential as lead compounds for developing new therapeutic agents (Kumar, Mishra, 2020); (Yurttaş, Tay, Demirayak, 2015); (Secci et al., 2012).
Antimicrobial Evaluation
Research has extended into the antimicrobial domain, where new derivatives have shown promising results against bacteria such as Xanthomonas oryzae and fungi like Meloidogyne incognita, underscoring their potential as leads for developing antibacterial agents (Lu et al., 2020).
Optoelectronic Properties
Investigations into the optoelectronic properties of thiazole-based polythiophenes have revealed their potential in material science, particularly in conducting polymers with specific optical band gaps, which could have applications in electronics and photonics (Camurlu, Guven, 2015).
Propiedades
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17IN2OS/c24-19-13-11-16(12-14-19)20-15-28-23(25-20)26-22(27)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,21H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFVVVJISHPDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2521449.png)
![N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide](/img/structure/B2521452.png)

![N-(4-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2521454.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2521455.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2521456.png)


![2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2521462.png)
![6-Methoxy-9-methyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2521464.png)
![(E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2521466.png)

![5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2521470.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2521472.png)